molecular formula C29H32N2O10 B1146928 O-Desmethyl Carvedilol β-D-Glucuronide CAS No. 142227-50-7

O-Desmethyl Carvedilol β-D-Glucuronide

货号: B1146928
CAS 编号: 142227-50-7
分子量: 568.6 g/mol
InChI 键: FOAUGBVKSVDCOW-YOQQQZIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

O-Desmethyl Carvedilol β-D-Glucuronide undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids or ketones .

相似化合物的比较

O-Desmethyl Carvedilol β-D-Glucuronide can be compared with other similar compounds, such as:

    Carvedilol: The parent compound, which is a non-selective beta-blocker with additional alpha-1 blocking activity.

    O-Desmethyl Carvedilol: Another metabolite of Carvedilol, which lacks the glucuronic acid moiety.

    Carvedilol Glucuronide: A different glucuronidated metabolite of Carvedilol.

The uniqueness of this compound lies in its specific metabolic pathway and its role in the pharmacokinetics of Carvedilol .

生物活性

O-Desmethyl Carvedilol β-D-Glucuronide (ODCG) is a significant metabolite of Carvedilol, a non-selective beta-blocker widely used in the management of hypertension and heart failure. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which facilitate the O-desmethylation and subsequent glucuronidation of Carvedilol. Understanding the biological activity of ODCG is essential for elucidating its pharmacokinetic properties and potential therapeutic implications.

ODCG retains some pharmacological properties similar to its parent compound, Carvedilol, including:

  • Beta-Adrenergic Receptor Antagonism : ODCG interacts with beta-adrenergic receptors, contributing to its antihypertensive effects.
  • Vasodilation : The glucuronide metabolite may also play a role in vasodilation, although its potency compared to Carvedilol remains to be fully characterized.

Pharmacokinetics

The pharmacokinetic profile of ODCG is influenced by genetic polymorphisms in drug-metabolizing enzymes. Studies have shown that individuals with different CYP2D6 genotypes exhibit varying clearance rates and bioavailability for both Carvedilol and its metabolites, including ODCG. For instance, intermediate metabolizers (IM) demonstrate higher area under the curve (AUC) values for ODCG compared to extensive metabolizers (EM), indicating altered metabolism based on genetic factors .

Comparative Analysis with Other Metabolites

Metabolite Mechanism Potency
O-Desmethyl Carvedilol (ODMC) Beta-blockade without glucuronidationModerate
4-Hydroxyphenyl Carvedilol (4OHC) Active metabolite contributing to beta-blockadeHigher than ODCG
5-Hydroxyphenyl Carvedilol (5OHC) Less significant in terms of activityLow

This table illustrates how ODCG compares with other metabolites in terms of mechanism and potency. Notably, while ODCG retains some activity, it is less potent than 4OHC, which is known to contribute significantly to the overall pharmacological effects of Carvedilol.

Clinical Implications

A study involving patients with Type 2 Diabetes Mellitus (T2DM) highlighted that the pharmacokinetics of Carvedilol and its metabolites differ significantly between healthy individuals and those with metabolic disorders. The findings indicated that T2DM patients exhibited altered clearance rates for both ODMC and ODCG, suggesting that metabolic conditions can influence drug efficacy and safety profiles .

Drug Interaction Studies

Research has shown that co-administration of drugs such as glibenclamide can affect the metabolism of Carvedilol and its metabolites. The interaction results in significant changes in the pharmacokinetic parameters of ODCG, emphasizing the need for careful monitoring when prescribing these medications concurrently .

Enzyme Involvement

The formation of ODCG primarily involves:

  • CYP2D6 : Major enzyme responsible for the metabolism of Carvedilol to ODMC, which is then glucuronidated.
  • UGT2B7 and UGT2B4 : These UDP-glucuronosyltransferases are crucial for the glucuronidation process, impacting the bioavailability and elimination of ODCG from the body .

Antioxidant Properties

Recent studies have also explored the antioxidant capabilities of ODCG compared to its parent compound. Research suggests that while both Carvedilol and its metabolites exhibit free radical scavenging activity, further investigations are required to quantify these effects accurately .

常见问题

Basic Research Questions

Q. How is O-Desmethyl Carvedilol β-D-Glucuronide synthesized and characterized in laboratory settings?

this compound is synthesized via glucuronidation of carvedilol metabolites, typically using enzymatic methods (e.g., UDP-glucuronosyltransferases) or chemical conjugation. Characterization involves high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, as well as nuclear magnetic resonance (NMR) to verify the glucuronide linkage and stereochemistry. For example, HRMS analysis of its protonated molecular ion ([MH⁺]) reveals a mass increase of 176.0321 Da (C₆H₈O₆) compared to the parent compound, confirming glucuronidation . NMR analysis of similar glucuronides (e.g., kaempferol-7-O-β-D-glucuronide) demonstrates characteristic shifts for the β-D-glucuronic acid moiety .

Q. What analytical methods are used for initial identification of this compound in biological matrices?

Reversed-phase HPLC coupled with tandem mass spectrometry (HPLC/MS/MS) is the primary method. Negative ion mode electrospray ionization (ESI) is employed due to the acidic glucuronic acid group. Diagnostic product ions (e.g., m/z 453.0770 and 359.0350 for this compound) are monitored to confirm identity. Isotopic patterns (e.g., chlorine isotopes in HSiCl₃ adducts) further validate structural assignments . For quantification, validated HPLC protocols with UV or fluorescence detection are used, ensuring sensitivity and specificity for trace levels in plasma or urine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage: Refrigerated conditions (as per Certificate of Analysis) in tightly sealed containers to prevent hydrolysis or degradation .
  • Spill management: Avoid dust generation; use non-sparking tools for cleanup .

Advanced Research Questions

Q. How can isomeric O- and N-glucuronides of carvedilol metabolites be differentiated using advanced MS techniques?

Ion/molecule reaction MS with HSiCl₃ is a robust method. O-Glucuronides form [M − H + HSiCl₃ − HCl]⁻ ions, while N-glucuronides produce [M − H + HSiCl₃ − 2HCl]⁻. For example, carvedilol O-β-D-glucuronide generates m/z 359.0350, whereas N′-β-D-glucuronide yields distinct fragments. HPLC resolution may fail to separate isomers, but reactive MS workflows resolve them unambiguously .

Q. What role do cytochrome P450 (CYP) enzymes play in the metabolic pathway of this compound?

CYP2D6 is the primary enzyme responsible for O-demethylation of carvedilol, forming the O-desmethyl precursor. Subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs) produces the β-D-glucuronide conjugate. Competitive inhibition studies with CYP3A4/5 inhibitors (e.g., ketoconazole) can elucidate metabolic contributions .

Q. How can population pharmacokinetic (PK) modeling optimize the quantification of this compound in heterogeneous cohorts?

Population PK models integrate covariates (e.g., renal/hepatic function, CYP2D6 polymorphisms) to predict inter-individual variability. Bayesian analysis is used to refine parameter estimates from sparse sampling data. Validation requires robust HPLC assays with ≤15% coefficient of variation for accuracy and precision .

Q. What challenges arise in detecting trace levels of this compound due to matrix effects or hydrolysis?

  • Matrix effects: Ion suppression in biological samples (e.g., plasma) is mitigated using stable isotope-labeled internal standards (e.g., Carvedilol-D3 N-β-D-Glucuronide) .
  • Hydrolysis: Acidic conditions during sample preparation can hydrolyze N-glucuronides to free glucuronic acid, necessitating pH-controlled extraction (pH 6–7) .

Q. How does stereochemistry influence the pharmacokinetics and clearance of this compound?

Carvedilol is a racemic mixture, and its glucuronides exhibit diastereomer-specific kinetics. Chiral HPLC separates enantiomers (e.g., elution at 29.2 vs. 30.8 min for R- and S-forms), revealing differences in renal clearance and plasma half-life. Diastereomers may also vary in susceptibility to enzymatic hydrolysis .

Q. What are the implications of glucuronide hydrolysis in interpreting in vivo data for this compound?

Hydrolysis by β-glucuronidases (e.g., in gut microbiota) can regenerate the active O-desmethyl carvedilol, complicating PK/PD models. Stability studies under physiological pH (1.2–7.4) and enzyme-rich conditions are critical to assess reversion rates .

Q. Methodological Tables

Table 1. Key MS/MS Fragments for this compound

Fragment Ion (m/z)AssignmentDiagnostic UtilityReference
629.1086[MH⁺]Confirms glucuronidation
453.0770Parent aglycone lossDistinguishes from N-glucuronide
359.0350Glucuronic acid cleavageSpecific to O-glucuronides

Table 2. HPLC Conditions for Isomeric Separation

ParameterO-GlucuronideN-GlucuronideReference
Retention Time (min)29.230.8 (carvedilol N′)
Mobile Phase0.1% Formic acid/ACNGradient elution
Resolution (Rₛ)1.2Insufficient (<0.5)

属性

CAS 编号

142227-50-7

分子式

C29H32N2O10

分子量

568.6 g/mol

IUPAC 名称

(2S,3S,4S,5R,6S)-6-[2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H32N2O10/c32-16(15-39-22-11-5-8-19-23(22)17-6-1-2-7-18(17)31-19)14-30-12-13-38-20-9-3-4-10-21(20)40-29-26(35)24(33)25(34)27(41-29)28(36)37/h1-11,16,24-27,29-35H,12-15H2,(H,36,37)/t16?,24-,25-,26+,27-,29+/m0/s1

InChI 键

FOAUGBVKSVDCOW-YOQQQZIXSA-N

手性 SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

规范 SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O

同义词

2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenyl β-D-Glucopyranosiduronic Acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。